molecular formula C12H22O11 B7803540 4-O-beta-D-Galactopyranosyl-alpha-D-fructose

4-O-beta-D-Galactopyranosyl-alpha-D-fructose

Cat. No.: B7803540
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-WJONTELPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of 4-O-beta-D-Galactopyranosyl-alpha-D-fructose in Disaccharide Chemistry

In the realm of disaccharide chemistry, lactulose (B1674317) is classified as a non-reducing sugar in its cyclic form, as the anomeric carbons of both the galactose and fructose (B13574) units are involved in the glycosidic linkage. This structural feature distinguishes it from reducing sugars like lactose (B1674315) and maltose. The formation of lactulose involves the isomerization of lactose, a process that converts the glucose residue into a fructose residue. wikipedia.org

Disaccharides are carbohydrates formed when two monosaccharides are joined together by a glycosidic linkage through a condensation reaction, which involves the elimination of a water molecule. wikipedia.orgfiveable.me Common examples of disaccharides include sucrose (B13894), lactose, and maltose, all of which share the general formula C12H22O11. wikipedia.org

Historical Context of Disaccharide Synthesis Research and Discovery

The study of disaccharides has a rich history, with the foundational work of German chemist Emil Fischer in the late 19th and early 20th centuries being particularly noteworthy. Fischer's research on sugars, including his development of the Fischer projection for representing stereochemistry and his work on the synthesis of glucose, laid the groundwork for understanding the complex structures of carbohydrates. academie-sciences.frwikipedia.orgias.ac.in He was the first to synthesize many sugars and established the configurations of the sixteen possible stereoisomers of glucose. academie-sciences.fr His work on the reactions of phenylhydrazine (B124118) with sugars to form crystalline osazones was a crucial step in identifying and differentiating various carbohydrates. wikipedia.org

Lactulose itself was first synthesized in 1929. wikipedia.org Its medical applications, however, were not recognized until the 1950s. wikipedia.org The commercial production of lactulose is typically achieved through the chemical isomerization of lactose in an alkaline medium. researchgate.net This process can be catalyzed by various means and under different reaction conditions. wikipedia.org

Current Research Landscape and Academic Significance within Carbohydrate Science

The academic significance of lactulose in modern carbohydrate science is multifaceted. It is widely used as a research tool in studies related to gastrointestinal physiology, including investigations into constipation and hepatic encephalopathy. medchemexpress.comresearchgate.net

Current research is actively exploring both chemical and enzymatic methods for lactulose synthesis, with enzymatic approaches offering a more sustainable and environmentally friendly alternative to traditional chemical processes. researchgate.netnih.gov These enzymatic methods often utilize β-galactosidase for the transgalactosylation of fructose with lactose. frontiersin.orgnih.gov

Furthermore, lactulose is a subject of interest in studies concerning carbohydrate metabolism and its effects on gut microbiota. researchgate.netsemanticscholar.orgtandfonline.com Research has investigated its impact on blood glucose and insulin (B600854) levels, particularly in the context of diabetes. nih.govnih.gov As a prebiotic, lactulose is known to stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. researchgate.net

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-WJONTELPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@]([C@H]2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-18-2
Record name D-Fructose, 4-O-.beta.-D-galactopyranosyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lactulose
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Chemical Synthesis and Derivatization Methodologies for 4 O Beta D Galactopyranosyl Alpha D Fructose

Chemical Synthesis Approaches

Chemical synthesis is the conventional method for commercial lactulose (B1674317) production, primarily involving the isomerization of lactose (B1674315) under alkaline conditions. researchgate.netresearchgate.net These methods are valued for their high conversion rates but can lead to the formation of undesired byproducts.

Isomerization of Lactose via Lobry de Bruyn–Alberda van Ekenstein Rearrangement

The cornerstone of chemical lactulose synthesis is the Lobry de Bruyn–Alberda van Ekenstein (LBAvE) rearrangement. researchgate.net This reaction, discovered in 1885, involves the acid or, more commonly, base-catalyzed transformation of an aldose to a ketose through a tautomeric enediol intermediate. wikipedia.org In the context of lactulose synthesis, the glucose moiety of lactose is isomerized to a fructose (B13574) moiety. researchgate.net

The process is typically conducted in an alkaline medium, which facilitates the deprotonation of the carbon atom adjacent to the carbonyl group, leading to the formation of the enediol intermediate. wikipedia.org This intermediate is key to the reaction, as its subsequent protonation can yield either the original aldose (lactose), its epimer (epilactose), or the desired ketose (lactulose). wikipedia.org The equilibrium of the reaction and the final product distribution are influenced by several factors, including pH, temperature, solvent, and concentration. wikipedia.org While effective, this rearrangement can also lead to a mixture of sugars, necessitating careful control of reaction conditions and subsequent purification steps. researchgate.netwikipedia.org

Catalytic Methods for Synthesis in Basic Media

Various catalysts are employed to facilitate the isomerization of lactose to lactulose in basic or alkaline media. researchgate.net These can be classified into different categories, including alkaline catalysts, complexing catalysts, and electrochemical methods. researchgate.net

Alkaline Catalysts: Sodium hydroxide (B78521) is a common catalyst used to create the necessary alkaline environment (pH 10-11) for the LBAvE rearrangement. researchgate.netresearchgate.net Studies have shown that higher pH values are inversely proportional to the activation energy required for the reaction. For instance, the activation energy decreases from 107.513 kJ/mol at pH 10 to 101.067 kJ/mol at pH 11. researchgate.net High temperatures (above 70°C) are also typically required to achieve optimal conversion rates. acs.org

Complexing Catalysts: Reagents like aluminates and borates can be used to direct the isomerization towards lactulose. researchgate.net Sodium tetraborate, in conjunction with sodium hydroxide, has been shown to achieve a conversion yield of 86% with a corresponding purity of 76%. researchgate.net The organogermanium compound poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132) has also been identified as an effective promoter due to its high affinity for ketoses, achieving high yields (130–150 g/L) in shorter reaction times (20-30 minutes). nih.gov

Electrochemical Catalysis: Electro-activation (EA) presents a more sustainable alternative, allowing the isomerization to occur at lower temperatures (e.g., 22 ± 2°C) and in shorter reaction times. acs.org This method uses an EA reactor with anion and cation exchange membranes to create the alkaline conditions necessary for the reaction, achieving lactulose yields as high as 38% in 40 minutes. acs.org

Catalyst SystemKey ConditionsLactulose Yield/ConversionReference
Sodium HydroxidepH 10-11, >70°COptimum conversion of 25.40% acs.org
Sodium Hydroxide & Sodium TetraboratepH 11, 70°C86% conversion, 76% purity researchgate.net
Ge-132 (Organogermanium)pH 12, 60°C, 20-30 min130–150 g/L nih.gov
Electro-activation (EA)900 mA, 40 min, 22 ± 2°C38% acs.org

Multi-Step Chemical Synthesis of Analogous Oligosaccharides

Beyond lactulose itself, there is interest in the synthesis of analogous oligosaccharides, which can also exhibit prebiotic properties. nih.gov These syntheses often involve complex multi-step chemical procedures that require the use of protecting groups to ensure stereocontrol and regioselectivity. researchgate.net

For example, oligosaccharides derived from lactulose (OsLu) can be synthesized. nih.gov The chemical synthesis of related complex oligosaccharides, such as O-beta-D-galactopyranosyl-(1→4)-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1→2)-D-mannose, demonstrates the typical approach. nih.gov This process involves:

Preparation of a protected glycosyl halide donor from a disaccharide. nih.gov

Condensation of the donor with a protected acceptor molecule (e.g., a di-O-isopropylidene-D-mannose derivative) in the presence of a catalyst. nih.gov

Subsequent deprotection steps (e.g., catalytic deacetylation followed by acid hydrolysis) to yield the final target oligosaccharide. nih.gov

These multi-step syntheses are often demanding, and the yields can be lowered by the numerous protection and deprotection steps required. researchgate.net

Enzymatic Synthesis Strategies

Enzymatic methods for lactulose synthesis are gaining attention as more sustainable and specific alternatives to chemical routes. researchgate.net These biocatalytic approaches typically operate under milder conditions and can offer higher selectivity, reducing the formation of byproducts. researchgate.net The two main enzymatic strategies are direct isomerization and transgalactosylation. researchgate.net

Utilization of Glycosyltransferases and Glycosidases for Biocatalytic Production

Glycosyltransferases and glycosidases (specifically β-galactosidases) are the primary enzymes used for the biocatalytic production of lactulose. researchgate.netresearchgate.net

Glycosyltransferases: These enzymes are responsible for the synthesis of most cell-surface glycoconjugates in vivo. researchgate.net In the context of lactulose, lactose synthase can be considered. This enzyme complex, consisting of β1-4 galactosyltransferase and α-lactalbumin, switches its acceptor specificity from N-acetylglucosamine to glucose, enabling the synthesis of lactose. nih.gov While its primary role is lactose synthesis, the principles of acceptor modification are relevant to enzymatic synthesis strategies.

Glycosidases (β-galactosidases): This is the most studied enzymatic route for lactulose synthesis. frontiersin.orgnih.gov The process, known as transgalactosylation, involves the β-galactosidase-catalyzed hydrolysis of lactose into a galactosyl-enzyme intermediate and a free glucose molecule. researchgate.net Subsequently, the enzyme transfers the galactosyl moiety to an acceptor substrate. If fructose is present as the acceptor, lactulose is formed. researchgate.netraco.cat This reaction competes with hydrolysis, where water acts as the acceptor, releasing galactose. frontiersin.org Enzymes from various sources, including Aspergillus oryzae, Kluyveromyces lactis, and the hyperthermophilic archaeon Caldivirga maquilingensis, have been successfully used. nih.govfrontiersin.orgraco.cat

Enzyme SourceReaction TypeKey ConditionsMaximum Lactulose Yield/ConcentrationReference
Aspergillus oryzaeTransgalactosylation50°C, pH 4.5, 50% (w/w) sugars, Fructose/Lactose molar ratio of 80.54 g/g frontiersin.org
Kluyveromyces lactisTransgalactosylation40°C, pH 6.7, 10% lactose, 30% fructose1.22% (12.2 g/L) raco.cat
Caldivirga maquilingensis IC-167Transgalactosylation85°C, pH 4.5, 70% (w/w) sugars, Fructose/Lactose molar ratio of 1:4108 g/L nih.gov

Acceptor Substrate Specificity in Enzymatic Reactions

In the transgalactosylation reaction catalyzed by β-galactosidase, the enzyme can transfer the galactosyl residue from lactose to any nucleophile with a hydroxyl group. frontiersin.orgnih.gov The efficiency and selectivity of lactulose synthesis are therefore highly dependent on the choice and concentration of the acceptor substrate.

Fructose is the specific acceptor required for lactulose synthesis. researchgate.net The relative rates of transgalactosylation (transfer to fructose) versus hydrolysis (transfer to water) are critically influenced by reaction conditions. frontiersin.org High substrate concentrations (both lactose and the acceptor, fructose) generally favor transgalactosylation over hydrolysis. frontiersin.orgufc.br Research has shown that increasing the initial total concentration of sugar substrates can increase the final concentration of lactulose. frontiersin.org

The molar ratio of fructose to lactose (F/L) is a key variable. frontiersin.orgnih.gov Studies optimizing the synthesis with Aspergillus oryzae β-galactosidase found that a high F/L ratio of 8 resulted in the maximum lactulose yield. frontiersin.org Similarly, work with a thermostable glycoside hydrolase showed that the reaction was greatly influenced by the ratio of the galactose donor (lactose) to the acceptor (fructose). nih.gov However, excessively high concentrations of the donor substrate (lactose) can sometimes lead to inhibition of the enzyme's active site. ufc.br Besides fructose, other acceptors like lactose itself or even the newly formed lactulose can accept the galactosyl residue, leading to the formation of other transgalactosylated oligosaccharides (TOS). frontiersin.org

Process Optimization for Enzyme-Catalyzed Synthesis

The enzymatic synthesis of lactulose is a promising alternative to traditional chemical methods, offering milder reaction conditions and potentially higher specificity. utah.ae The primary enzymatic route is the transgalactosylation of fructose with lactose, catalyzed by β-galactosidase. frontiersin.orgnih.gov Another method involves the direct isomerization of lactose using cellobiose (B7769950) 2-epimerase. utah.ae Optimization of the reaction conditions is critical to maximize the yield and productivity of lactulose. Key parameters that are frequently optimized include temperature, pH, substrate concentration, and enzyme loading. frontiersin.orgnih.gov

Research has shown that the ideal conditions can vary significantly depending on the source of the β-galactosidase. For instance, using β-galactosidase from Kluyveromyces lactis, optimal lactulose production was achieved at 50 °C with a lactose to fructose ratio of 15% (w/v) to 30% (w/v). ufc.br In another study, with the enzyme from Aspergillus oryzae immobilized on glyoxyl-agarose, the highest lactulose yield was obtained at 50°C and a pH of 4.5. nih.gov

The concentration of the substrates, lactose and fructose, also plays a crucial role. High substrate concentrations can sometimes lead to inhibition of the enzyme's active site. ufc.br The use of immobilized enzymes is a common strategy to improve the stability and reusability of the biocatalyst, which is advantageous for continuous production processes. nih.gov Immobilization can also simplify product recovery and enzyme removal. frontiersin.orgnih.gov For example, β-galactosidase from Aspergillus oryzae immobilized in a continuous stirred tank reactor (CSTR) has been shown to have high operational stability. nih.gov

Below is a table summarizing the optimized conditions for lactulose synthesis using different enzymatic systems.

Enzyme SourceSupport/MethodOptimal Temperature (°C)Optimal pHSubstrate ConcentrationsLactulose Yield/Concentration
Kluyveromyces lactisSoluble50Not specified15% (w/v) Lactose, 30% (w/v) Fructose14.95 g/L
Aspergillus oryzaeImmobilized on glyoxyl-agarose (CSTR)504.550% (w/w) total sugars, Fructose/Lactose molar ratio of 80.54 g/g
Caldicellulosiruptor saccharolyticus (recombinant cellobiose 2-epimerase)Whole cells (E. coli)Not specifiedNot specifiedNot specified65.1%

Chemical Modifications and Derivatization for Research Applications

The chemical modification of lactulose is essential for creating molecular tools to investigate its biological functions and for developing new applications. These modifications often require strategic use of protecting groups to achieve regioselectivity and to introduce specific functionalities for structural or mechanistic studies.

Strategies for Protecting Group Chemistry

The multiple hydroxyl groups on the lactulose molecule present a significant challenge for regioselective chemical modifications. wiley-vch.de Protecting group chemistry is therefore a cornerstone of lactulose derivatization. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. jocpr.com

Common strategies in carbohydrate chemistry that are applicable to lactulose include:

Protection of Primary Hydroxyl Groups: The primary hydroxyl groups on both the galactose and fructose moieties of lactulose are sterically less hindered and thus more reactive than the secondary hydroxyls. nih.govrsc.org This difference in reactivity allows for their selective protection using bulky protecting groups such as trityl (Tr) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). nih.govrsc.org

Acyl and Alkyl Protection: Ester protecting groups, like acetates and benzoates, are widely used due to the high efficiency of acylation reactions. nih.gov Alkyl groups, such as benzyl (B1604629) ethers, are also common as they are stable under a wide range of conditions and can be removed by catalytic hydrogenation. wiley-vch.de Electron-withdrawing acyl groups can decrease the reactivity of a glycosyl donor, a factor to consider in the synthesis of more complex oligosaccharides. universiteitleiden.nl

Formation of Cyclic Acetals and Ketals: Cyclic acetals and ketals are valuable for the simultaneous protection of diol systems. nih.gov For instance, isopropylidene ketals can be used to protect specific pairs of hydroxyl groups, depending on their stereochemical arrangement. researchgate.net

Orthogonal Protecting Groups: In multi-step syntheses, the use of orthogonal protecting groups is crucial. These are groups that can be removed under different, specific conditions without affecting other protecting groups on the molecule. jocpr.com This allows for the sequential modification of different hydroxyl positions. Examples include the use of silyl ethers (removed by fluoride (B91410) ions), benzyl ethers (removed by hydrogenolysis), and acyl groups (removed by base-catalyzed hydrolysis).

Synthesis of Functionalized Derivatives for Structural or Mechanistic Studies

The synthesis of functionalized lactulose derivatives allows for the investigation of its interactions with biological systems and for the development of analytical tools.

An example of a functionalized lactulose derivative is a fluorogenic boronate-based probe-lactulose complex. nih.gov This complex was developed for the rapid analysis of peroxynitrite, a reactive nitrogen species. The synthesis involved a nucleophilic substitution reaction between a boronic acid moiety and a laser dye. The resulting probe exhibited an "off-on" fluorescence response to lactulose, and the fluorescence of the complex was selectively quenched by peroxynitrite. nih.gov This derivative has been successfully used to monitor peroxynitrite in living cells and water samples. nih.gov

Lactulose and its derivatives are also used as probes to study intestinal permeability. nih.govresearchgate.net In these studies, lactulose is orally administered, and its concentration in urine is measured to assess the integrity of the intestinal barrier. nih.gov The development of sensitive and accurate analytical methods for lactulose in biological fluids is an active area of research.

Furthermore, the selective modification of lactulose can be used to synthesize analogs for studying enzyme-substrate interactions. By replacing specific hydroxyl groups with other functionalities or by altering the glycosidic linkage, researchers can gain insights into the structural requirements for enzymatic recognition and processing. While specific examples for lactulose are not abundant in the literature, the general principles of carbohydrate chemistry suggest that such derivatives could be synthesized using the protecting group strategies outlined above.

Structural Elucidation and Conformational Analysis of 4 O Beta D Galactopyranosyl Alpha D Fructose

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in providing a detailed, non-destructive view of the molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this regard, offering complementary information on connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and linkage of the monosaccharide residues.

¹H-NMR spectra provide information on the chemical environment of each proton. For 4-O-beta-D-galactopyranosyl-alpha-D-fructose, the anomeric proton of the β-galactopyranosyl unit is a key diagnostic signal, typically appearing as a doublet with a large coupling constant (J ≈ 8 Hz), which is characteristic of a trans-diaxial relationship with the adjacent proton (H-2), confirming the β-configuration of the glycosidic bond. researchgate.netchemicalforums.com The signals for the other sugar ring protons typically appear in a complex, overlapping region between 3.4 and 4.3 ppm. acs.org

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The anomeric carbon of the β-galactopyranosyl residue is typically observed around 103-105 ppm. The spectrum also confirms the presence of a fructofuranosyl residue, which exists in different tautomeric forms (α-furanose, β-furanose, β-pyranose) in solution. nih.gov A crystal structure analysis confirmed the isomer in crystals as the β-furanose. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Galactopyranosyl Unit of this compound in D₂O.
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Gal-1103.84.55 (d, J=7.9 Hz)
Gal-271.53.58 (dd, J=7.9, 9.9 Hz)
Gal-373.03.70 (dd, J=3.4, 9.9 Hz)
Gal-478.54.15 (d, J=3.4 Hz)
Gal-574.93.78 (t, J=6.4 Hz)
Gal-661.23.80 (m)

Note: Chemical shifts can vary slightly depending on solvent, temperature, and pH. Data compiled from representative literature values.

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complex spectra and confirming the linkage between the two sugar units.

COSY spectra show correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton network within each monosaccharide ring. rsc.org

HSQC spectra correlate each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals. acs.org

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. The key correlation for this compound is the one observed between the anomeric proton of galactose (Gal H-1) and the C-4 of the fructose (B13574) unit, which definitively confirms the (1→4) glycosidic linkage. acs.org

Mass Spectrometry (MS) Applications (e.g., MALDI-TOF-MS, HRESIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the molecular formula is C₁₂H₂₂O₁₁. HRESIMS would detect the molecule as a charged adduct, such as [M+Na]⁺ or [M+H]⁺. uni.luscielo.br The experimentally measured mass would closely match the calculated exact mass (342.1162 g/mol ), confirming the elemental composition. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another "soft" ionization technique that is well-suited for analyzing carbohydrates. researchgate.net It typically detects the molecule as a sodiated or potassiated adduct ([M+Na]⁺ or [M+K]⁺). Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern is characteristic of the glycosidic bond location and the nature of the monosaccharides. Cleavage of the glycosidic bond would produce fragment ions corresponding to the individual galactose and fructose units, further confirming the composition of the disaccharide. researchgate.net

Table 2: Predicted m/z Values for Common Adducts of this compound (C₁₂H₂₂O₁₁; Exact Mass = 342.1162).
AdductPredicted m/z
[M+H]⁺343.1235
[M+NH₄]⁺360.1500
[M+Na]⁺365.1054
[M+K]⁺381.0794
[M-H]⁻341.1089

Data sourced from PubChem. uni.lu

Chromatographic and Chemical Methods for Constituent Analysis

While spectroscopic methods provide structural information on the intact molecule, chromatographic and chemical degradation techniques are employed to break down the disaccharide into its constituent parts for definitive identification and linkage analysis.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a classic chemical method for determining the positions of glycosidic linkages. The procedure involves three main steps:

Permethylation: All free hydroxyl (-OH) groups on the disaccharide are converted to methyl ethers (-OCH₃).

Hydrolysis: The glycosidic bond is cleaved by acid hydrolysis, breaking the disaccharide into its methylated monosaccharide components.

Reduction and Acetylation: The resulting methylated monosaccharides are reduced to alditols and then acetylated to form partially methylated alditol acetates (PMAAs).

For this compound, this process yields two specific PMAAs. The galactose unit, linked at its C-1 and C-4 positions (the latter through the ring oxygen), will produce 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylgalactitol. The fructose unit, which is linked at its C-4 position, will produce 1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-D-glucitol/mannitol (after reduction). The identification of these specific derivatives, typically by GC-MS, provides conclusive evidence for a (1→4) linkage between the galactose and fructose units. mdpi.com

Gas Chromatography (GC) for Monosaccharide Composition and Anomeric Configuration

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique used to separate and identify the volatile derivatives of the constituent monosaccharides after hydrolysis of the disaccharide. researchgate.netnih.gov

To analyze the monosaccharide composition, this compound is first hydrolyzed into its components, D-galactose and D-fructose. Because sugars themselves are not volatile, they must be chemically derivatized. A common method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. masonaco.orgscispace.com The resulting derivatized monosaccharides are then separated by GC. By comparing the retention times of the peaks with those of known standards of derivatized D-galactose and D-fructose, the composition of the original disaccharide is confirmed. researchgate.net

One challenge with GC analysis of sugars is that they exist as a mixture of anomers (α and β forms) in solution, which can lead to multiple peaks for a single monosaccharide, complicating the chromatogram. masonaco.orgresearchgate.net To overcome this, the sugars can be converted to their oximes before silylation, which results in single, sharp peaks for each monosaccharide, simplifying quantification and identification. researchgate.net

Stereochemical Characterization of the β-(1,4) Glycosidic Bond

The stereochemistry of the glycosidic bond is a critical feature of the disaccharide's structure. The linkage between the D-galactopyranosyl and D-fructose units is specifically a β-(1,4) bond. This configuration is confirmed by several methods.

As mentioned in the NMR section (3.1.1), the most direct evidence in solution comes from the ¹H-NMR spectrum. The anomeric proton (H-1) of the galactose residue shows a characteristic coupling constant (¹JH1,H2) of approximately 8 Hz. This large value is indicative of a diaxial orientation between H-1 and H-2, which is only possible in the β-anomer of D-galactose in its typical ⁴C₁ chair conformation. An α-anomer would have an axial-equatorial relationship and a much smaller coupling constant (~3-4 Hz). nih.gov

Furthermore, X-ray crystallography of lactulose (B1674317) trihydrate provides definitive, solid-state confirmation of the molecular structure. nih.gov These studies have confirmed that the galactopyranose ring is linked to the C-4 position of the fructose unit and that the glycosidic oxygen is in an equatorial position relative to the galactose ring, which defines it as a β-linkage. The analysis also reveals the specific torsion angles of the glycosidic bond, providing a complete picture of the molecule's conformation at the linkage site. nih.govnih.gov

Biochemical Transformations and Metabolic Fates of 4 O Beta D Galactopyranosyl Alpha D Fructose

Enzymatic Hydrolysis and Biodegradation Studies

The enzymatic breakdown and microbial utilization of 4-O-beta-D-Galactopyranosyl-alpha-D-fructose are central to its metabolic fate. Unlike many dietary sugars, it largely bypasses mammalian digestive processes, only to be metabolized by the resident gut microbiota.

Resistance to Mammalian Intestinal Enzymes

This compound is structurally resistant to hydrolysis by human intestinal enzymes. wikipedia.orgnih.gov The digestive enzymes present in the human small intestine, such as lactase (a type of β-galactosidase), are incapable of cleaving the β-1,4-glycosidic bond that links galactose to fructose (B13574) in this molecule. researchgate.netnih.gov This resistance is attributed to the specific configuration of the molecule, as the glucose moiety is crucial for binding to the active site of mammalian lactase. nih.gov Consequently, the compound is not absorbed in the small intestine and travels largely unchanged to the colon. wikipedia.orgpatsnap.com Studies have shown that less than 3% of an oral dose is absorbed in the small intestine. drugbank.com

Microbial Enzymatic Fermentation Pathways

Upon reaching the colon, this compound becomes a substrate for the resident saccharolytic bacteria. drugbank.combohrium.com A diverse range of gut microbes can metabolize this disaccharide. researchgate.netacs.org The fermentation process is carried out by various bacterial genera, leading to the production of several metabolites. patsnap.comdrugbank.com

Key bacterial groups involved in this fermentation include:

Lactobacilli researchgate.netdrugbank.com

Bacteroides drugbank.com

Escherichia coli drugbank.com

Clostridia researchgate.netdrugbank.com

Bifidobacterium acs.orgtandfonline.comnih.gov

Streptococcus acs.orgresearchgate.net

Enterococcus researchgate.net

The primary end-products of this microbial fermentation are short-chain fatty acids (SCFAs), such as acetic, lactic, and butyric acids, along with gases like hydrogen and carbon dioxide. researchgate.netpatsnap.comnih.gov Acetate is the most abundant SCFA produced from this process. nih.gov The production of these acids leads to a decrease in the pH of the colonic environment. bohrium.comnih.gov

Bacterial GenusMetabolic CapabilityMajor Fermentation Products
BifidobacteriumHighAcetic acid, Lactic acid
LactobacillusHighLactic acid
ClostridiumVariableButyric acid, Acetic acid, Hydrogen, Carbon dioxide
BacteroidesVariableAcetic acid, Propionic acid
StreptococcusModerateLactic acid

Specificity of Microbial Glycoside Hydrolases

The ability of gut microbes to metabolize this compound is dependent on their expression of specific enzymes known as glycoside hydrolases, particularly β-galactosidases. ufc.brresearchgate.net These enzymes are capable of cleaving the β-glycosidic bond that human enzymes cannot. The genes for these transporters and glycosidases are widely distributed among various gut bacteria. acs.org While bifidobacteria and lactobacilli are well-known utilizers, studies have identified numerous other species that possess the necessary enzymatic machinery. acs.org Research has shown that bacterial β-galactosidases can catalyze the hydrolysis of this compound, releasing its constituent monosaccharides, galactose and fructose, which are then further metabolized by the bacteria. ufc.br

Stability and Degradation Pathways

Beyond enzymatic action, the stability of this compound is influenced by chemical conditions, particularly pH.

pH-Dependent Degradation Mechanisms

Under alkaline conditions, this compound is susceptible to chemical degradation. nih.govacs.org The primary mechanism of this degradation is β-elimination. nih.gov This reaction involves the removal of the galactose group, leading to the formation of an unsaturated ketone intermediate. nih.gov The rate of this degradation is dependent on both the pH and the temperature of the solution. acs.org This instability in alkaline environments is a key factor in both its industrial synthesis and its degradation pathways.

Thermal Stability Profiles in Aqueous Systems of this compound

The thermal stability of this compound, commonly known as lactulose (B1674317), in aqueous solutions is a critical factor in its application and is significantly influenced by both temperature and pH. At elevated temperatures, lactulose undergoes degradation through several pathways, including hydrolysis and isomerization.

Heating lactulose in aqueous solutions can lead to its breakdown into its constituent monosaccharides, fructose and galactose. nih.gov These monosaccharides can then undergo further degradation into smaller compounds such as methylglyoxal, glyoxal, 3-deoxyglucosone, and 2,3-butanedione. nih.gov

The rate of these degradation reactions is highly dependent on the temperature. For instance, in subcritical water at 200°C, the degradation rate constant for lactulose has been observed to increase significantly, indicating that high temperatures are unsuitable for preserving the compound. jst.go.jp

The pH of the aqueous system also plays a crucial role in the stability of lactulose. Generally, lactulose exhibits greater stability in acidic conditions compared to alkaline environments. nih.gov In alkaline solutions, lactulose is less stable and can degrade through a process known as β-elimination, yielding galactose, tagatose, and saccharinic acids, among other low molecular weight products. acs.org The isomerization of lactose (B1674315) to lactulose, a related process, is also favored by heat and alkaline conditions, suggesting that these conditions promote molecular rearrangements and potential degradation of lactulose itself. acs.org

The interplay between temperature and pH is evident in the formation and subsequent degradation of lactulose during the heat treatment of milk. Temperatures above 100°C, especially in the slightly alkaline environment of milk, can lead to both the formation and simultaneous thermal degradation of lactulose. acs.org

Interactive Data Table: Influence of Temperature and pH on Lactulose Degradation

Temperature (°C)pHObservation
AmbientAlkalineLactulose can be produced at ambient temperature with adequate solution alkalinity, with reduced byproduct formation compared to high-temperature processes. acs.org
>100AlkalineFavors both the isomerization of lactose to lactulose and the simultaneous thermal degradation of lactulose. acs.org
200Neutral (Subcritical Water)The degradation rate constant of lactulose markedly increases, leading to a high level of undesirable products. jst.go.jp

The caramelization of sugars, a process involving thermal decomposition, provides further insight into the stability of lactulose's constituent monosaccharides. Fructose begins to caramelize at approximately 110°C (230°F), while galactose and glucose start to caramelize around 160°C (320°F). nih.govnih.gov This indicates that at these temperatures, significant chemical changes are occurring in the sugar molecules, leading to browning and the formation of a complex mixture of compounds.

Interactive Data Table: Caramelization Temperatures of Related Sugars

SugarCaramelization Temperature (°C)Caramelization Temperature (°F)
Fructose110230
Galactose160320
Glucose160320
Sucrose (B13894)160320
Maltose180356

Data sourced from various food chemistry resources. nih.govnih.gov

Biological Interactions and Prebiotic Research Mechanistic & Non Clinical Focus

Modulation of Gut Microbiota Composition and Activity

Lactulose (B1674317) is recognized for its prebiotic properties, primarily its ability to selectively modulate the gut microbial community, favoring the proliferation of beneficial bacteria while inhibiting potentially harmful ones. nih.govwhiterose.ac.uk This modulation is a key mechanism behind its health-promoting effects.

A hallmark of lactulose's prebiotic activity is its capacity to selectively stimulate the growth of health-promoting bacteria, most notably species of Bifidobacterium and Lactobacillus. nih.govwhiterose.ac.ukresearchgate.net Often referred to as a "bifidus factor," lactulose provides a fermentable carbon source that these saccharolytic bacteria can efficiently utilize. phytopharmajournal.comphytopharmajournal.com

The metabolic activity of the gut microbiota is also profoundly altered. The fermentation of lactulose leads to an increase in the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs). nih.govwhiterose.ac.uk This metabolic shift creates a more acidic environment in the colon, which is less favorable for the growth of pH-sensitive pathogenic species. nih.govnih.gov Studies using computer-controlled in vitro models of the human large intestine have shown that lactulose administration leads to a rise in acetate, butyrate, and lactate, alongside a decrease in ammonia (B1221849) and branched-chain fatty acids, which are products of protein fermentation. nih.gov

Substrate Utilization by Specific Microorganisms

The prebiotic effects of lactulose are a direct consequence of its utilization by specific members of the gut microbiota. Its fermentability and the resulting metabolic end-products are central to its mechanism of action.

Lactulose is readily fermented by the anaerobic bacteria residing in the colon. nih.gov In vitro fermentation studies using human fecal microbiota have consistently demonstrated the rapid and efficient breakdown of lactulose. nih.govucp.pt These models allow for the detailed analysis of the fermentation process and the identification of the bacterial species involved. While Bifidobacterium and Lactobacillus are primary fermenters, other bacteria such as Streptococcus, Clostridium, and Faecalibacterium prausnitzii have also been shown to utilize lactulose. nih.govacs.org The fermentation process involves the enzymatic breakdown of lactulose into its constituent monosaccharides, galactose and fructose (B13574), which then enter various metabolic pathways of the bacteria. nih.gov

The microbial fermentation of lactulose in the colon results in the production of a variety of metabolites, with short-chain fatty acids (SCFAs) being the most significant. nih.govnih.govwhiterose.ac.uk The primary SCFAs produced are acetate, propionate, and butyrate. nih.gov Acetate is typically the most abundant SCFA produced from lactulose fermentation. nih.govnih.gov

Butyrate is a crucial energy source for colonocytes, the epithelial cells of the colon, and plays a role in maintaining gut barrier function. nih.gov Propionate is primarily metabolized by the liver. The production of these SCFAs leads to a decrease in the luminal pH of the colon. nih.govnih.gov This acidification of the colonic environment is a key factor in inhibiting the growth of pathogenic bacteria. nih.govnih.gov In vitro studies have shown that lactulose supplementation can suppress the production of toxic isobutyrate, isovalerate, and valerate, which are branched-chain fatty acids associated with protein fermentation. nih.govmicrobiologyresearch.org

Lactulose contributes to the competitive exclusion of pathogenic bacteria through several interconnected mechanisms. nih.govnih.gov The proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus, creates direct competition for nutrients and attachment sites on the intestinal wall. nih.gov

Furthermore, the production of SCFAs and the subsequent lowering of the colonic pH create an environment that is inhospitable to many pathogenic species, such as certain clostridia and Salmonella. nih.govnih.govprebioticassociation.org The acidic conditions can disrupt the cellular processes of these pathogens, thereby inhibiting their growth and colonization. nih.gov Studies have demonstrated that lactulose supplementation can suppress the growth of Clostridium difficile and Bacteroides species, which are known to produce potentially toxic metabolites. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This modulation of the gut environment helps to maintain a healthy balance of microorganisms and reduces the risk of infections. nih.gov

Mechanisms of Prebiotic Action

The compound 4-O-beta-D-Galactopyranosyl-alpha-D-fructose, commonly known as lactulose, is a synthetic disaccharide recognized for its prebiotic properties. Its mechanism of action is rooted in its unique structural characteristics, which dictate its behavior in the human gastrointestinal (GI) tract. Comprised of a galactose and a fructose molecule linked by a β-1,4-glycosidic bond, it is neither hydrolyzed nor absorbed in the upper portion of the GI tract. Instead, it travels to the colon, where it serves as a selective substrate for beneficial gut microorganisms.

Non-digestibility in the Upper Gastrointestinal Tract

The chemical structure of this compound is fundamental to its non-digestibility. The β-1,4-glycosidic bond connecting the galactose and fructose units is resistant to cleavage by human digestive enzymes. researchgate.net The small intestine lacks the specific disaccharidases, such as a lactulase, necessary to hydrolyze this bond. nih.govpatsnap.comsemanticscholar.org Consequently, the molecule passes through the stomach and small intestine largely unchanged and unabsorbed. nih.govpatsnap.com Research confirms that only a very small fraction, approximately 0.3%, of ingested lactulose is absorbed in the small intestine in healthy adults. nih.gov This resistance to enzymatic digestion is a key prerequisite for its classification as a prebiotic, ensuring its arrival in the large intestine where it can interact with the resident microbiota. phytopharmajournal.com

Advanced Analytical Methodologies for 4 O Beta D Galactopyranosyl Alpha D Fructose Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of carbohydrates, providing the high-resolution separation required to distinguish structurally similar sugars. For 4-O-beta-D-galactopyranosyl-alpha-D-fructose, several chromatographic techniques have been optimized to ensure accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Pulsed Amperometric Detection (PAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile sugars like this compound. Due to the lack of a strong chromophore in the molecule, detection is typically achieved using a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase eluting from the column. spectralabsci.comemu.ee This method is robust and provides reproducible results for sugar analysis. d-nb.info

Typical HPLC-RI systems for sugar analysis utilize columns such as amino-propyl bonded silica (B1680970) or ligand-exchange columns with metal ions (e.g., Pb2+). d-nb.info The mobile phase is often a simple mixture of acetonitrile (B52724) and water, which allows for effective separation of mono- and disaccharides. spectralabsci.comemu.ee Isocratic elution is commonly employed, maintaining a constant mobile phase composition throughout the analysis. spectralabsci.com

Table 1: Example HPLC-RI Method Parameters for Sugar Analysis

ParameterCondition 1Condition 2
ColumnAmino Column (150 x 4.6 mm)Grace-Davison Prevail Carbohydrate ES 5µ
Mobile Phase75% Acetonitrile : 25% Water75% Acetonitrile : 25% Ultrapure Water
Flow Rate1.0 mL/min0.9 mL/min
Column Temperature35°CAmbient
DetectorRefractive Index (RI)Refractive Index (RI)

This table presents typical starting conditions for the analysis of sugars like this compound via HPLC-RI. spectralabsci.comemu.ee

Pulsed Amperometric Detection (PAD) offers a more sensitive and selective alternative to RI detection, particularly for carbohydrate analysis. PAD is often coupled with high-performance anion-exchange chromatography (HPAEC) and does not require derivatization.

Gas Chromatography (GC) with Appropriate Derivatization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, sugars like this compound are non-volatile and thermally labile. Therefore, they must be chemically modified through a process called derivatization to increase their volatility and thermal stability before GC analysis.

Common derivatization methods for carbohydrates include silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This process significantly reduces the polarity of the sugar and makes it suitable for GC separation and subsequent detection, typically by a Flame Ionization Detector (FID).

Capillary Electrophoresis (CE) for Oligosaccharide Analysis

Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional chromatographic methods for carbohydrate analysis. mdpi.com It offers high separation efficiency, short analysis times, and requires minimal sample volume. mdpi.com In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. Since native sugars are neutral, they are often derivatized with a charged or fluorogenic tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable migration and detection by laser-induced fluorescence (LIF). mdpi.com

This technique has been successfully applied to determine the galactooligosaccharide (GOS) content in various samples, demonstrating its utility for complex carbohydrate mixtures. nih.gov The high resolving power of CE allows for the separation of closely related oligosaccharides, which can be challenging with HPLC. mdpi.com

Spectrophotometric and Enzymatic Assay Developments

Spectrophotometric and enzymatic assays provide a rapid and often simpler alternative to chromatographic methods for the quantification of this compound. These methods are particularly useful for routine analysis and high-throughput screening.

A common enzymatic assay for lactulose (B1674317) involves a two-step reaction. core.ac.ukresearchgate.net First, the enzyme β-galactosidase hydrolyzes this compound into its constituent monosaccharides, galactose and fructose (B13574). core.ac.uk Subsequently, the released fructose is quantified in a second enzymatic reaction. For example, fructose dehydrogenase can be used to react with fructose, producing a colored compound in the presence of a tetrazolium salt, which can be measured spectrophotometrically. core.ac.ukresearchgate.net The absorbance is directly proportional to the initial concentration of lactulose in the sample.

Another approach links the enzymatic reactions to the production of NADPH, which can be measured by the change in absorbance at 340 nm. nih.govlibios.fr These enzymatic kits offer high specificity and sensitivity. nih.govlibios.fr

Table 2: Performance of an Enzymatic Spectrophotometric Assay for Lactulose

ParameterValue
Detection Wavelength570 nm
Detection Limit in Milk~10 mg/L
Linear Range20 - 800 mg/L
Relative Standard Deviation5%

Data from a study developing a new enzymatic assay for lactulose in milk samples. core.ac.ukresearchgate.net

Optimization of Sample Preparation for Complex Research Matrices

The accurate quantification of this compound is often complicated by the presence of interfering substances in the sample matrix, such as proteins, fats, and other sugars. researchgate.net Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. chromatographyonline.com

For complex matrices like milk, a common sample preparation technique involves protein precipitation using Carrez reagents. This procedure effectively clarifies the sample by removing proteins and fats that could interfere with chromatographic analysis or enzymatic assays. core.ac.uk The process typically involves adding Carrez I and II solutions to the sample, followed by mixing, resting, and filtration. core.ac.uk

Solid-phase extraction (SPE) is another valuable tool for sample cleanup. For instance, C18 cartridges can be used to remove less polar impurities from samples before HPLC analysis. spectralabsci.com The goal of any sample preparation strategy is to improve the sensitivity, selectivity, and accuracy of the analytical result by separating the target analyte from the complex matrix. chromatographyonline.com

Method Validation and Performance Characteristics

To ensure the reliability of quantitative data, any analytical method must be properly validated. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. juniperpublishers.com Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), reproducibility, and selectivity.

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. loesungsfabrik.debiopharminternational.com It is often determined by analyzing samples with low concentrations of the analyte and is typically defined as the concentration that yields a signal-to-noise ratio of 3:1. juniperpublishers.comloesungsfabrik.de

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.debiopharminternational.com For chromatographic methods, the LOQ is commonly established at a signal-to-noise ratio of 10:1. juniperpublishers.comloesungsfabrik.de For a validated HPLC-RI method for dietary sugars, the LOQ has been reported to be as low as ≤0.2 ± 0.1 g/L. frontiersin.org

Reproducibility : This parameter assesses the closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different analysts, different instruments, or on different days). An acceptable relative standard deviation (%RSD) for intra- and inter-day variability is often considered to be less than 5%. frontiersin.org

Selectivity : Selectivity refers to the ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix. In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the target analyte.

Table 3: Method Validation Parameters

ParameterDefinitionCommon Acceptance Criteria
Limit of Detection (LOD)Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)Lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1
Reproducibility (Precision)Agreement between independent test results.Relative Standard Deviation (RSD) < 5-15%
Selectivity (Specificity)Ability to differentiate and quantify the analyte in the presence of other components.No interference at the analyte's retention time or signal.

General criteria for method validation in analytical chemistry. juniperpublishers.comloesungsfabrik.defrontiersin.org

Biotechnological Applications and Functional Ingredient Research Non Pharmaceutical, Non Clinical

Enzymatic Bioconversion for Industrial Production

The industrial synthesis of lactulose (B1674317) is increasingly shifting from traditional chemical methods to more sustainable and specific enzymatic processes. researchgate.netresearchgate.net Enzymatic bioconversion offers milder reaction conditions, reduces the formation of undesirable byproducts, and simplifies downstream processing. researchgate.net This biotechnological approach primarily utilizes enzymes such as β-galactosidases and cellobiose (B7769950) 2-epimerases to catalyze the isomerization of lactose (B1674315) or the transgalactosylation of fructose (B13574). researchgate.netnih.gov

Development and Optimization of Bioreactors for Synthesis

The efficient synthesis of lactulose on an industrial scale heavily relies on the design and optimization of bioreactors. Researchers have explored various reactor configurations to enhance yield, productivity, and enzyme stability. Continuous reactor systems, such as continuous stirred-tank reactors (CSTRs) and packed-bed reactors (PBRs), have shown promise in overcoming the limitations of batch processes, such as product inhibition and secondary hydrolysis. nih.govnih.govfao.org

Enzymatic membrane reactors (EMRs) have also been developed to facilitate continuous production while retaining the enzyme, leading to higher productivity and reduced enzyme consumption. researchgate.net The optimization of key operational parameters, including temperature, pH, substrate concentration, fructose-to-lactose molar ratio, and enzyme loading, is crucial for maximizing lactulose production in these systems. frontiersin.orgufc.br For instance, studies have shown that increasing the fructose-to-lactose molar ratio can significantly favor the synthesis of lactulose over the formation of other transgalactosylated oligosaccharides (TOS). nih.gov

Table 1: Comparison of Different Bioreactor Systems for Enzymatic Lactulose Synthesis
Bioreactor TypeEnzyme (Source)Key Operating ConditionsMaximum Lactulose Yield/ConcentrationReference
Continuous Stirred-Tank Reactor (CSTR)Immobilized β-galactosidase (Aspergillus oryzae)50°C, pH 4.5, 50% (w/w) total sugars, Fructose/Lactose molar ratio of 80.54 g/g nih.gov
Packed-Bed Reactor (PBR)Immobilized β-galactosidase (Aspergillus oryzae)50°C, pH 4.5, 50% (w/w) total sugars, Fructose/Lactose molar ratio of 120.6 g/g fao.org
Fed-Batch ReactorImmobilized β-galactosidase50°C, pH 4.5, 50% (w/w) inlet carbohydrates, Fructose/Lactose molar ratio of 80.21 g/g nih.gov
Enzymatic Membrane Reactor (EMR)β-galactosidase (Kluyveromyces lactis)pH 6.8, 40°C, 500 g/L total sugarsDependent on substrate ratio and residence time researchgate.net

Engineering of Enzymes for Enhanced Production and Substrate Specificity

To improve the economic viability of enzymatic lactulose production, significant research has been directed towards the engineering of enzymes with enhanced catalytic efficiency, stability, and substrate specificity. researchgate.net Techniques such as directed evolution and rational design are employed to create mutant enzymes with superior properties for industrial applications. For example, cellobiose 2-epimerases have been a focus of protein engineering to increase their efficiency in converting lactose directly to lactulose, which can simplify the production process and increase yields. researchgate.netresearchgate.net The goal of these modifications is to develop robust biocatalysts that can withstand the harsh conditions of industrial processes, such as high temperatures and substrate concentrations, while maximizing the conversion of lactose to the desired product, lactulose. researchgate.net

Role in Food Science and Technology Research

Lactulose possesses a unique combination of functional and nutritional properties that make it a valuable ingredient in the food industry. mq.edu.auresearchgate.net Its application extends beyond its well-known prebiotic effects to include roles in modifying the physical and chemical properties of food products.

Functional Properties in Food Processing (e.g., anti-crystallization, browning enhancement)

Lactulose exhibits several functional properties that are beneficial in food processing. Its high solubility, which is significantly greater than that of lactose, helps in preventing the undesirable crystallization of sugars in products like syrups and confectionery. researchgate.netcabidigitallibrary.org This anti-crystallization effect contributes to a smoother texture and longer shelf life in these products.

Furthermore, lactulose actively participates in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor and color. researchgate.netnih.gov Studies have shown that lactulose can exhibit a stronger glycation ability than lactose, leading to more significant changes in color and the formation of Maillard reaction products (MRPs). nih.gov This property can be harnessed to enhance the browning and flavor development in baked goods and other thermally processed foods. The conjugation of lactulose with proteins through the Maillard reaction can also improve the techno-functional characteristics of those proteins. researchgate.netnih.gov

Table 2: Functional Properties of Lactulose in Food Processing
Functional PropertyMechanism/EffectApplication in Food SystemsReference
Anti-crystallizationHigh solubility prevents the formation of sugar crystals.Syrups, confectionery, and other high-sugar products to maintain a smooth texture. cabidigitallibrary.orggoogle.com
Browning EnhancementParticipates readily in the Maillard reaction with amino acids.Baked goods, processed meats, and other thermally processed foods to enhance color and flavor. researchgate.netnih.gov
SweetnessSweetness is approximately 48-62% that of sucrose (B13894), with no aftertaste.Can be used as a sugar substitute in various food products, including candies and beverages. nih.govresearchgate.net
Stabilizing EffectContributes to the overall stability of food formulations.Can be used in a variety of food products to improve shelf life and maintain quality. researchgate.net

Research on Textural and Nutritional Attributes in Food Systems

The incorporation of lactulose into food systems can influence their textural and nutritional profiles. As a functional ingredient, it can act as a texturizing agent, contributing to the viscosity and mouthfeel of products like yogurts and beverages. researchgate.net

Research on Novel Bioproducts and Biomaterials

While the primary applications of 4-O-beta-D-Galactopyranosyl-alpha-D-fructose are well-established in the food and pharmaceutical industries, research into its potential use in the development of novel bioproducts and biomaterials is an emerging area. Currently, there is limited published research focusing on the synthesis of lactulose-based polymers, hydrogels, or other biomaterials for non-pharmaceutical and non-clinical applications. The inherent biocompatibility and chemical structure of lactulose suggest potential for its use as a building block in the creation of new functional materials. However, further investigation is required to explore and develop these novel applications.

Exploration of Functional Oligosaccharide Derivatives with Bioactive Properties (e.g., antioxidative activity)

Enzymatic Synthesis of Related Galactosyl-fructose Isomers

The enzymatic transgalactosylation of lactose in the presence of fructose is a known method for producing galactosyl-fructose compounds. Studies utilizing β-galactosidase from Kluyveromyces lactis have shown that this enzyme can synthesize oligosaccharides by transferring a galactose unit to a fructose acceptor. However, this process exhibits regioselectivity, primarily yielding allo-lactulose (β-D-galactopyranosyl-(1→1)-D-fructose) and lactulose (β-D-galactopyranosyl-(1→4)-D-fructose). nih.gov The synthesis of the specific alpha-D-fructose anomer is not reported as a major product in these reactions. This highlights a potential area for future research in enzyme engineering to control the stereochemistry of the fructose acceptor site.

Bioactive Properties of Related Oligosaccharide Derivatives

Research into other classes of oligosaccharides and their derivatives has demonstrated a range of bioactive properties, including antioxidant activity. For instance, derivatives of chitooligosaccharides, when combined with phenolic acids, have shown significantly enhanced antioxidant capabilities compared to the original chitooligosaccharide structure. mdpi.com Similarly, certain fructose-rich polysaccharides have been noted for their antioxidant and other biomedical potentials. nih.gov

While these findings are not directly transferable to this compound, they establish a proof of concept that modification of an oligosaccharide backbone can yield functional derivatives. The presence of multiple hydroxyl groups on the galactosyl-fructose structure provides numerous sites for potential chemical or enzymatic modification, such as galloylation, which has been shown to confer antioxidant properties to other sugar molecules. nih.gov The exploration of such derivatives of this compound could be a promising avenue for discovering novel bioactive compounds.

Table 1: Examples of Bioactive Properties in Related Oligosaccharide Structures

Oligosaccharide ClassDerivative/ModificationObserved Bioactive PropertyReference
Chito-oligosaccharidesPhenolic Acid ConjugatesEnhanced Antioxidant Activity mdpi.com
Fructose-rich PolysaccharidesNative PolysaccharideAntioxidant, Anti-inflammatory mdpi.com
Galactooligosaccharides (GOS)Native GOS mixturePrebiotic Effects mdpi.com
Branched-chain SugarsGalloylated DerivativesAntioxidant, Antimicrobial nih.gov

Potential as Excipients in Research Formulations (focus on stability and inertness, not drug efficacy)

In the development of research formulations, excipients play a critical role in providing bulk, improving stability, and ensuring the consistent performance of the active ingredient. Oligosaccharides are frequently considered for these roles due to their physicochemical properties. Although specific data on this compound as an excipient is unavailable, its properties can be inferred from the behavior of similar disaccharides like sucrose, lactose, and lactulose.

Stability and Inertness

An essential quality for an excipient is its inertness, meaning it should not react with the active component. Sugars are classified as either reducing or non-reducing. Reducing sugars possess a free aldehyde or ketone group, making them susceptible to reacting with other molecules, particularly with amino groups on proteins and peptides via the Maillard reaction. nih.govsafemilklabs.com This reaction can lead to degradation and loss of function of the active ingredient.

This compound, like its isomer lactulose, is a reducing sugar because the anomeric carbon of the fructose unit is not involved in the glycosidic bond, leaving a free ketone group that can participate in chemical reactions. nih.gov This characteristic suggests a potential for reactivity, which could be a limitation for its use with sensitive active molecules in research formulations. In contrast, non-reducing sugars like sucrose and trehalose (B1683222) are generally more chemically stable and are often preferred as excipients for this reason. nih.govbidmc.org

Role in Stabilization

Despite the potential for reactivity, oligosaccharides can act as stabilizers in lyophilized (freeze-dried) formulations. They can form an amorphous, glassy matrix that protects biomolecules during freezing and drying by replacing water molecules and restricting molecular mobility in the solid state. researchgate.net The stability of these glassy matrices is related to their glass transition temperature (Tg). A higher Tg generally correlates with better stability during storage. Studies comparing oligosaccharides derived from lactulose (OsLu) with commercial GOS have shown differences in their thermal properties, indicating that structural variations (like the presence of a fructose versus a glucose unit at the reducing end) can influence their behavior as excipients. researchgate.net

The choice of a sugar excipient therefore requires careful consideration of its chemical reactivity against its physical stabilizing properties. While the reducing nature of this compound might be a concern, its potential to form a stable amorphous matrix could be beneficial in specific research applications where interaction with the active component is minimal.

Table 2: Comparison of Properties for Related Disaccharide Excipients

PropertyLactoseLactuloseSucroseRelevance to this compound
Type Reducing SugarReducing SugarNon-reducing SugarAs a structural isomer of lactulose, it is also a reducing sugar. safemilklabs.comnih.gov
Composition Galactose + GlucoseGalactose + FructoseGlucose + FructoseGalactose + Fructose
Chemical Stability Can participate in Maillard reaction. nih.govMore reactive in Maillard reaction than lactose. nih.govGenerally inert; does not undergo Maillard reaction. safemilklabs.comPotential for reactivity due to its reducing nature.
Primary Use Bulking agent, fillerOsmotic laxative (clinical), potential excipientStabilizer, bulking agent, cryoprotectantHypothetical use as a bulking agent or stabilizer, pending stability studies.

Future Research Directions and Emerging Challenges

Discovery and Characterization of Novel Biosynthetic Pathways

The industrial production of lactulose (B1674317) has traditionally been a chemical process involving the alkaline isomerization of lactose (B1674315). nih.gov However, this method suffers from drawbacks including the need for extensive purification to remove byproducts and catalysts. nih.govresearchgate.net Consequently, enzymatic synthesis has emerged as a safer, more environmentally friendly, and simpler alternative. nih.gov Future research is centered on discovering and optimizing novel biosynthetic routes.

Two primary enzymatic strategies are the focus of current investigation:

Transgalactosylation: This process utilizes β-galactosidase enzymes to catalyze the transfer of a galactosyl group from lactose to an acceptor molecule, in this case, fructose (B13574). researchgate.net The reaction first involves the hydrolysis of lactose by β-galactosidase, forming a galactosyl-enzyme complex and releasing glucose. ufc.br This complex then reacts with fructose to synthesize lactulose. ufc.br A key challenge is that water can also act as an acceptor, leading to simple hydrolysis of lactose, which competes with the desired transgalactosylation reaction. researchgate.net Research is ongoing to discover β-galactosidases from various microbial sources (e.g., Kluyveromyces lactis, Aspergillus oryzae) with higher transgalactosylation activity and selectivity. ufc.brutah.ae

Isomerization: A more direct enzymatic route involves the use of cellobiose (B7769950) 2-epimerase, which can directly convert the glucose moiety of lactose into fructose, yielding lactulose. researchgate.netresearchgate.net This method is attractive due to its straightforward, single-step reaction. researchgate.net Recent studies have highlighted the potential of cellobiose 2-epimerase for producing lactulose at high yields. researchgate.netnih.gov However, a significant challenge is that these enzymes are often produced in organisms not yet classified as Generally Recognized as Safe (GRAS), which may limit their commercial application. researchgate.netresearchgate.net

Future work will likely focus on mining microbial genomes and metagenomic libraries for novel enzymes with superior catalytic efficiency, substrate specificity, and stability under industrial process conditions.

Rational Design and Directed Evolution of Enzymes for Specific Glycosidic Linkages

To overcome the limitations of naturally occurring enzymes, researchers are employing protein engineering techniques to create biocatalysts tailored for efficient lactulose synthesis. Two complementary strategies, rational design and directed evolution, are at the forefront of this effort. nih.gov

Rational Design: This approach relies on a detailed understanding of an enzyme's three-dimensional structure and catalytic mechanism. researchgate.netnih.gov By identifying key amino acid residues in the active site, scientists can make targeted mutations (site-directed mutagenesis) to enhance desired properties, such as increasing the affinity for fructose as an acceptor molecule in β-galactosidases, thereby improving the transgalactosylation-to-hydrolysis ratio. nih.gov

Directed Evolution: This strategy mimics the process of natural selection in the laboratory. caltech.edu It involves creating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening method to identify mutants with improved performance. nih.govcaltech.edu This process can be iterated until a desired level of improvement is achieved. caltech.edu Directed evolution is particularly powerful because it does not require extensive prior knowledge of the enzyme's structure or mechanism. researchgate.net

A significant challenge in directed evolution is the development of an effective screening method to rapidly assess the thousands of variants in a mutant library. researchgate.net Combining rational design with directed evolution in a "semi-rational design" approach can be a powerful strategy, where knowledge of the structure helps to focus mutagenesis on specific regions of the enzyme, reducing the screening effort while increasing the probability of finding improved variants. researchgate.net The goal is to develop enzymes that can produce lactulose with higher yields, purity, and efficiency, making the enzymatic process competitive with established chemical methods. researchgate.net

Integration of Multi-Omics Approaches for Deeper Understanding of Microbiome Interactions

Lactulose is not hydrolyzed by human intestinal enzymes, allowing it to reach the colon intact where it functions as a prebiotic. nih.govresearchgate.net It selectively stimulates the growth of beneficial bacteria like Bifidobacteria and Lactobacilli. nih.govresearchgate.net These bacteria metabolize lactulose into short-chain fatty acids (SCFAs) such as lactic acid and acetic acid, which acidify the colon environment. wikipedia.org This acidification helps in trapping ammonia (B1221849) (NH3) as ammonium (B1175870) (NH4+), a key mechanism in its use for treating hepatic encephalopathy. wikipedia.org

To gain a more comprehensive understanding of these complex host-microbe interactions, researchers are turning to multi-omics approaches. nih.gov These studies integrate data from various "omics" layers, including:

Metagenomics: Characterizes the composition of the gut microbiome (which bacteria are present) by sequencing microbial DNA. nih.govnih.gov

Metatranscriptomics: Analyzes the gene expression of the microbiome to understand which metabolic pathways are active. escholarship.org

Metaproteomics: Identifies the proteins being produced by the gut microbes. escholarship.org

Metabolomics: Profiles the small-molecule metabolites, such as SCFAs, produced by the host and the microbiome. nih.govresearchgate.net

By integrating these datasets, researchers can build comprehensive models of how lactulose consumption alters the gut ecosystem. nih.gov This can reveal not only which bacteria are stimulated by lactulose but also how their metabolic activities change and how these changes impact host physiology. nih.gov Such insights are crucial for developing personalized nutrition and therapeutic strategies. A major challenge in this field is the complexity of the data and the need for sophisticated bioinformatics and statistical methods to integrate and interpret the different omics layers effectively. nih.gov

Development of High-Throughput Screening Methods for Biological Activity in Model Systems

High-throughput screening (HTS) is a key technology in drug discovery and biotechnology that uses automation to rapidly test large numbers of compounds or conditions. technologynetworks.comyoutube.com In the context of lactulose, HTS can be applied in several areas:

Enzyme Discovery and Engineering: As mentioned in section 8.2, HTS is essential for directed evolution, allowing for the rapid screening of thousands of enzyme variants for improved lactulose synthesis. nih.gov

Screening for Biological Activity: HTS can be used to assess the prebiotic potential of lactulose and its derivatives. This involves developing assays that measure the growth of specific probiotic strains or the production of beneficial metabolites like SCFAs in response to these compounds.

Identifying Novel Inhibitors/Enhancers: HTS assays can be designed to find small molecules that inhibit or enhance the activity of enzymes involved in lactulose metabolism, which could be useful for modulating the gut microbiome. nih.gov

The development of effective HTS methods often involves miniaturization (e.g., using 96-well or 1536-well plates) and sensitive detection methods, such as fluorescence-based or mass spectrometry-based readouts. technologynetworks.comyoutube.com Fluorescence assays, for example, can be designed to produce a signal when a specific metabolic reaction occurs. technologynetworks.com A significant challenge is creating assays that are robust, reproducible, and accurately reflect the biological activity of interest within a complex system. nih.govevotec.com

Advancements in Sustainable and Scalable Production Technologies

Moving beyond the traditional chemical synthesis, which involves high temperatures and alkaline catalysts, research is focused on developing more sustainable and scalable production technologies for lactulose. researchgate.netresearchgate.net The enzymatic methods discussed earlier are a core component of this shift toward "green chemistry". researchgate.netresearchgate.net

Key advancements include:

Enzyme Immobilization: To improve the cost-effectiveness of enzymatic production, enzymes can be immobilized on solid supports. utah.ae This allows for easy separation of the enzyme from the product, continuous operation in reactors, and repeated reuse of the biocatalyst, which significantly reduces production costs. utah.ae

Use of Dairy Byproducts: The primary substrate for lactulose production is lactose, which is the main component of whey, a major byproduct of the cheese industry. nih.gov Utilizing surplus whey as a raw material for lactulose synthesis presents a valuable opportunity to convert an industrial waste stream into a high-value product, contributing to a circular economy. ufc.br

Emerging Technologies: An innovative method currently being explored is electro-activation (EA). utah.ae This technology uses an electric field to generate the alkaline conditions needed for lactose isomerization at lower temperatures and in shorter times than traditional chemical methods, offering a potentially more efficient and sustainable alternative. utah.aeresearchgate.net

The overarching goal is to develop an integrated bioprocess that is not only economically competitive with chemical synthesis but also has a smaller environmental footprint. researchgate.net Challenges remain in optimizing these technologies for large-scale industrial production and ensuring the final product meets the high purity standards required for pharmaceutical and food applications. researchgate.net

Q & A

Q. What are the standard methods for synthesizing lactulose in laboratory settings?

Lactulose is primarily synthesized via enzymatic transglycosylation using β-galactosidase. Substrates like lactose and fructose are incubated with the enzyme under controlled pH (6–7) and temperature (40–60°C). β-Galactosidase from Kluyveromyces lactis and Aspergillus oryzae are commonly used due to their regioselectivity for β(1→4) linkages. Reaction optimization involves substrate molar ratios (e.g., 1:4 lactose:fructose) and co-solvents (e.g., dioxane) to enhance enzyme stability .

Q. How is lactulose structurally characterized using spectroscopic techniques?

  • NMR spectroscopy : Assigns tautomeric forms (e.g., β-D-fructofuranose vs. β-D-fructopyranose) by analyzing chemical shifts (δ 60–110 ppm for anomeric carbons) and coupling constants .
  • Specific rotation : Measured as −47° (c=5, H₂O, 12 hr) to confirm optical purity .
  • Mass spectrometry : Validates molecular weight (342.30 g/mol) via ESI-MS in negative ion mode .

Q. What are the solubility and stability profiles of lactulose under varying conditions?

Lactulose is highly water-soluble (76.4 g/100 mL at 30°C), with solubility increasing to >86% at 90°C. It is stable in aqueous solutions (pH 4–6.5) but hydrolyzes in acidic conditions (pH <3) to yield galactose and fructose. Storage at room temperature in anhydrous form prevents degradation .

Advanced Research Questions

Q. How do tautomeric forms of lactulose influence its biological activity and analytical quantification?

Lactulose exists in equilibrium between β-D-fructofuranose (major) and β-D-fructopyranose (minor) tautomers. This affects interactions with gut microbiota (e.g., Bifidobacterium spp.) and receptor binding. Quantification via HPLC requires derivatization (e.g., with PMP) to stabilize tautomers for accurate peak integration .

Q. What challenges arise in achieving regioselectivity during enzymatic synthesis, and how can they be mitigated?

Competing hydrolysis of lactose (yielding galactose) reduces lactulose yield. Strategies include:

  • Immobilized enzymes : Enhances reusability and stability (e.g., silica-gel-immobilized β-galactosidase retains >80% activity after 10 cycles) .
  • High fructose concentrations : Shifts equilibrium toward transglycosylation .
  • Directed evolution : Engineered enzymes (e.g., Bacillus circulans β-galactosidase mutants) improve regioselectivity for β(1→4) linkages .

Q. What strategies enhance lactulose yield in enzymatic reactions?

  • Co-solvents : Acetonitrile (20% v/v) increases solubility of hydrophobic intermediates but may reduce enzyme stability. Dioxane (10% v/v) balances solubility and enzyme activity .
  • Continuous reactors : Membrane bioreactors with substrate feeding reduce product inhibition .
  • Thermophilic enzymes : β-Galactosidase from Thermus thermophilus operates at 70°C, minimizing microbial contamination .

Q. How do glycosidic linkage configurations in lactulose affect its prebiotic activity?

The β(1→4) linkage resists mammalian digestive enzymes, allowing lactulose to reach the colon intact. There, it selectively stimulates Bifidobacterium growth via fermentation to short-chain fatty acids (SCFAs). Molecular dynamics simulations reveal hydrogen bonding between lactulose and bacterial β-galactosidases, influencing substrate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.